5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one;sulfuric acid;hydrate
Description
IUPAC Name: Pyrimidine-4,5,6-triamine; sulfuric acid; hydrate Molecular Formula: C₄H₉N₅O₄S Synonyms: 4,5,6-Triaminopyrimidine sulfate hydrate, pyrimidine-4,5,6-triamine sulfuric acid hydrate .
This compound is a pyrimidine derivative featuring three amine groups at positions 4, 5, and 6, a sulfanylidene (C=S) group at position 2, and a co-crystallized sulfuric acid hydrate. Its structure is stabilized by hydrogen bonding and ionic interactions due to the sulfate group. The hydrate form enhances solubility in polar solvents, making it relevant in pharmaceutical and synthetic chemistry.
Properties
IUPAC Name |
5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one;sulfuric acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS.H2O4S.H2O/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4;/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNMSAFUGFYKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=S)NC1=O)N)N.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207226-25-3, 304851-89-6 | |
| Record name | 4(1H)-Pyrimidinone, 5,6-diamino-2,3-dihydro-2-thioxo-, sulfate, hydrate (2:1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207226-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 304851-89-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2,4,6-trichloropyrimidine as a starting material, which undergoes substitution reactions with amines and thiols to introduce the amino and sulfanylidene groups . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of perchloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfanylidene group or the pyrimidine ring.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles, including amines and thiols, can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine compounds with modified amino groups.
Scientific Research Applications
5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfanylidene groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The compound’s structure allows it to fit into specific binding pockets, making it a potential candidate for drug development .
Comparison with Similar Compounds
6-Amino-2-sulfanylpyrimidin-4(3H)-one
Molecular Formula : C₄H₅N₃OS
Key Differences :
- Lacks amino groups at positions 5 and 5.
- Contains a keto group (C=O) at position 4 instead of an amine.
Synthesis : Prepared via literature methods involving cyclization of thiourea derivatives .
Applications : Serves as a precursor for CDK2 inhibitors (e.g., benzylsulfanyl derivatives) .
Solubility : Moderate in dimethyl sulfoxide (DMSO) but lower in water compared to the target compound due to reduced polarity.
6-Amino-2-methyl-1H-pyrimidin-4-one; Dihydrate
Molecular Formula : C₅H₈N₃O₂
Key Differences :
- Methyl substituent at position 2 instead of sulfanylidene.
- Only one amino group (position 6) and a hydroxyl group at position 3. Physical Properties: Higher hydrophilicity due to dihydrate formation but lower acidity compared to the sulfuric acid hydrate in the target compound . Structural Analysis: Confirmed via ¹H-NMR and ¹³C-NMR, with characteristic peaks for methyl (δ ~2.5 ppm) and hydroxyl groups .
Thieno[2,3-d]pyrimidin-4-one Derivatives
Example: 5,6-Dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Molecular Formula: C₁₁H₁₄N₂OS₂ Key Differences:
- Fused thiophene ring enhances aromaticity and planarity.
- Bulkier substituents (isopropyl, methyl) increase lipophilicity. Solubility: Slightly soluble in chloroform and methanol but insoluble in water . Applications: Used in medicinal chemistry for kinase inhibition studies .
Comparative Analysis of Physicochemical Properties
Biological Activity
5,6-Diamino-2-sulfanylidene-1H-pyrimidin-4-one; sulfuric acid; hydrate is a complex compound characterized by its unique structure, which includes both amino and sulfanylidene groups attached to a pyrimidine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
| Property | Details |
|---|---|
| IUPAC Name | 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one; sulfuric acid; hydrate |
| Molecular Formula | C4H6N4O5S2 |
| CAS Number | 304851-89-6 |
| Molecular Weight | 206.28 g/mol |
The compound's synthesis typically involves the reaction of 2,4,6-trichloropyrimidine with amines and thiols under controlled conditions, leading to the introduction of amino and sulfanylidene groups.
The biological activity of 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one is primarily attributed to its ability to interact with various biological targets. The amino and sulfanylidene groups can form hydrogen bonds and other interactions with active sites on enzymes and receptors, potentially leading to inhibition or modulation of biological pathways. This structural capability positions the compound as a candidate for drug development.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to 5,6-diamino-2-sulfanylidene have shown notable effectiveness against Staphylococcus aureus, with minimal inhibitory concentration (MIC) values around 62.5 µg/mL.
- Antifungal Activity : Some derivatives demonstrated activity against Candida albicans, with MIC values ranging from 62.5 to 125 µg/mL, indicating potential as antifungal agents .
Antioxidant Properties
In addition to antimicrobial effects, studies have suggested that the compound may possess antioxidant properties. These activities are critical in combating oxidative stress-related diseases and could be beneficial in therapeutic applications .
Case Studies
- Study on Antimicrobial Efficacy :
- Molecular Docking Studies :
Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 4,5-diamino-2-mercaptopyrimidine-6-ol | Exhibits antimicrobial properties similar to those of 5,6-diamino derivatives. |
| 5-methyl-2-sulfanylidene-1H-pyrimidin-4-one | Potential anticancer activities noted in preliminary studies. |
Unique Features
The uniqueness of 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one lies in its combination of amino and sulfanylidene groups on the pyrimidine ring. This structural configuration enhances its interaction with biological targets compared to other similar compounds.
Q & A
Q. Q1. What are the optimal synthetic routes and conditions for preparing 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one and its hydrate form?
Methodological Answer: Synthesis typically involves multi-step organic reactions. For example:
- Step 1: Condensation of thiourea with malononitrile derivatives under acidic conditions to form the pyrimidinone core.
- Step 2: Functionalization with amino groups at positions 5 and 6 via nucleophilic substitution or reductive amination.
- Step 3: Hydration under controlled pH (3–5) to stabilize the hydrate form .
Critical parameters include temperature (60–80°C for Step 1), solvent polarity (DMF or ethanol), and inert atmospheres to prevent oxidation of sulfanylidene groups . Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from aqueous ethanol .
Q. Q2. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Purity Analysis: HPLC with UV detection (λ = 254 nm) using a C18 column; mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution). Purity >98% is achievable .
- Structural Confirmation:
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR bands) for this compound?
Methodological Answer:
- Scenario 1: Unanticipated splitting in 1H NMR may arise from hydrate-water interactions or tautomerism of the sulfanylidene group. Use variable-temperature NMR (25–60°C) to assess dynamic equilibria .
- Scenario 2: Discrepant IR bands (e.g., S-H vs. S=O stretches): Perform computational modeling (DFT, B3LYP/6-31G*) to compare experimental and theoretical vibrational spectra .
- Validation: Cross-reference with X-ray crystallography data (if single crystals are obtainable) to confirm bond lengths and angles .
Q. Q4. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Stability Protocol:
- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to assess hydrate-water loss (expected mass loss: ~8–10% at 100–120°C) .
- Light Sensitivity: Expose to UV (254 nm) and visible light; track sulfanylidene oxidation to sulfonic acid derivatives via LC-MS .
Q. Q5. What advanced techniques are recommended for studying its biological activity (e.g., antiviral or enzyme inhibition)?
Methodological Answer:
- Enzyme Inhibition Assays:
- Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to target enzymes like dihydrofolate reductase (DHFR) .
- IC₅₀ determination: Dose-response curves with 0.1–100 μM compound concentrations .
- Antiviral Screening:
- Cell-Based Models: Infect Vero or HEK293 cells with RNA viruses (e.g., influenza); quantify viral load via RT-qPCR post-treatment .
- Mechanistic Studies: Use surface plasmon resonance (SPR) to measure binding affinity to viral proteases .
Q. Q6. How can computational methods enhance understanding of its reactivity or supramolecular interactions?
Methodological Answer:
- Molecular Dynamics (MD): Simulate hydrate-water networks to predict solubility and crystal packing .
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., ATP-binding pockets) .
- Reactivity Predictions: Calculate Fukui indices (via Gaussian 09) to identify nucleophilic/electrophilic sites for derivatization .
Q. Q7. What are the challenges in characterizing its polymorphic forms or hydrate stoichiometry?
Methodological Answer:
- Polymorphism Analysis:
- Stoichiometry Confirmation:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
